Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-4-7(5-15)8(16)11(12,13)6-14/h7-8,15-16H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLQVCYHEZXTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C(C1)(F)F)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Fluorination and Hydroxylation
A widely adopted approach involves initial construction of the piperidine ring followed by stepwise functionalization. For example, 3,3-difluoropiperidine-4-ol intermediates are synthesized via:
-
Ring-Closing Metathesis : Starting from diene precursors, Grubbs catalyst-mediated cyclization forms the piperidine core.
-
Electrophilic Fluorination : Treatment with Selectfluor® or DAST (diethylaminosulfur trifluoride) introduces fluorine atoms at C3 and C3', though regioselectivity remains a challenge.
-
Oxidative Hydroxylation : Catalytic OsO4 or Sharpless asymmetric dihydroxylation installs the C4 hydroxyl group, though over-oxidation risks necessitate careful stoichiometric control.
Late-Stage Hydroxymethylation
Post-fluorination, the C5 hydroxymethyl group is introduced via:
-
Mannich Reaction : Formaldehyde and dimethylamine under acidic conditions yield aminomethyl intermediates, followed by hydrolysis to hydroxymethyl.
-
Reductive Amination : Glyoxylic acid condensation with secondary amines, followed by NaBH4 reduction, achieves similar results with improved stereocontrol.
Boc Protection and Reaction Optimization
The tert-butoxycarbonyl (Boc) group is critical for nitrogen protection during synthesis. Key considerations include:
Boc Installation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Standard Conditions | Boc₂O, DMAP, CH₂Cl₂ | 78 | 95 |
| Microwave-Assisted | Boc₂O, DIPEA, MeCN, 100°C | 92 | 98 |
| Solvent-Free | Boc₂O, neat, 50°C | 65 | 90 |
Microwave-assisted protocols significantly enhance reaction rates and yields by overcoming kinetic barriers, as demonstrated in analogous piperidine systems.
Competing Side Reactions
-
N-Oxidation : Occurs in the presence of strong oxidizing agents, mitigated by using inert atmospheres.
-
Ring-Opening : Observed at temperatures >80°C, necessitating strict thermal control.
Purification and Characterization
Chromatographic Separation
Flash chromatography remains the gold standard for isolating intermediates:
Spectroscopic Validation
¹H NMR Key Signals :
-
C4-OH : Broad singlet at δ 2.1–2.3 ppm (exchangeable)
-
C5-CH2OH : Doublet of doublets at δ 3.7–3.9 ppm (J = 11.2, 4.5 Hz)
HRMS Data :
Industrial-Scale Considerations
Solvent Recycling
| Solvent | Recovery Efficiency (%) | Purity Post-Distillation (%) |
|---|---|---|
| THF | 92 | 99.5 |
| DCM | 88 | 99.8 |
| EtOAc | 85 | 99.2 |
Continuous distillation units reduce raw material costs by >30% in pilot-scale productions.
Waste Management
-
Fluoride Byproducts : Ca(OH)₂ neutralization precipitates CaF₂ (Ksp = 3.9×10⁻¹¹), achieving <1 ppm F⁻ in effluent.
-
Heavy Metal Residues : Chelating resins remove Sn and Os catalysts to <0.1 μg/g.
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, such as converting hydroxyl groups to alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and difluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, physicochemical properties, and applications of tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate with related piperidine derivatives:
Key Structural and Functional Comparisons:
Fluorination Patterns: The target compound’s 3,3-difluoro substitution enhances its metabolic stability and lipophilicity compared to mono-fluoro analogs (e.g., cis-3-fluoro derivative in ). The absence of fluorine in the 4-ethenyl analog reduces electronegativity but introduces sp<sup>2</sup> hybridization, enabling conjugation in click chemistry.
Hydroxy vs. Hydroxymethyl Groups :
- The 4-hydroxy-5-hydroxymethyl configuration in the target compound provides dual hydrogen-bonding sites, which are absent in analogs like the 4-hydroxymethyl-thiazol derivative . This feature may influence binding affinity in kinase targets .
Stereochemical Complexity :
- The cis-3-fluoro derivative and trans-3,3-difluoro target compound exhibit distinct spatial arrangements, impacting their interactions with chiral enzyme pockets.
Synthetic Utility :
- The target compound and its difluoro analog are often used in late-stage functionalization via C–H hydroxylation or amination, as demonstrated in AMPK activator synthesis .
Notes
- Stereochemical Considerations : The racemic nature of the target compound (evidenced by its CAS entry ) may necessitate chiral resolution for enantioselective applications.
Biological Activity
Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate, also known by its CAS number 1936599-97-1, is a synthetic compound with potential implications in medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structural characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 267.28 g/mol
- IUPAC Name : this compound
- CAS Number : 1936599-97-1
The structure features a piperidine ring substituted with hydroxymethyl and difluoro groups, which are critical for its biological activity.
Pharmacological Properties
Research indicates that compounds containing difluoro groups exhibit enhanced biological activities due to their ability to modulate interactions with biological targets. The incorporation of fluorine atoms can significantly influence the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic profiles.
- Antidepressant Activity : Preliminary studies suggest that similar piperidine derivatives may exhibit antidepressant effects by acting on neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- CNS Activity : Compounds with a piperidine structure have been explored for their potential as central nervous system (CNS) agents. Their ability to act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs) has been highlighted in various studies .
Structure-Activity Relationships (SAR)
The SAR studies of fluorinated piperidines indicate that:
- The presence of difluoro groups enhances binding affinity to target receptors.
- Hydroxymethyl substitutions contribute to increased solubility and bioavailability.
These modifications can lead to significant changes in potency and selectivity against specific biological targets.
Study 1: Antidepressant-like Effects
A study investigating the antidepressant-like effects of various piperidine derivatives found that compounds similar to this compound exhibited significant reductions in immobility time in forced swim tests, suggesting potential efficacy in treating depressive disorders .
Study 2: CNS Modulation
Another research effort focused on the modulation of mGluR5 by piperidine derivatives. The findings indicated that certain modifications, including those present in this compound, could enhance the modulation of glutamate signaling pathways, offering insights into the development of novel therapeutic agents for neuropsychiatric conditions .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 267.28 g/mol |
| CAS Number | 1936599-97-1 |
| Potential Applications | Antidepressant, CNS agent |
| Key Structural Features | Piperidine ring, difluoro group |
Q & A
Q. What are the key steps in synthesizing tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including:
- Ring formation : Cyclocondensation of fluorinated precursors with hydroxyl-bearing intermediates under controlled pH and temperature (e.g., using thiocyanate derivatives for triazole ring formation) .
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, requiring anhydrous conditions and catalysts like DMAP .
- Functionalization : Hydroxymethyl introduction via reductive amination or nucleophilic substitution, monitored by TLC or HPLC for yield optimization (~60-75% typical) . Reaction optimization focuses on solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios to minimize side products.
Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?
- NMR Spectroscopy : and NMR validate substituent positions and fluorination patterns. NMR confirms Boc group integrity .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks, particularly for the hydroxy and hydroxymethyl groups. Data collection requires high-resolution (<1.0 Å) single crystals .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (CHFNO, MW 267.28) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiocyanates).
- Spill Management : Absorbents like vermiculite for solid spills; avoid water jets to prevent dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
